Cas no 868216-56-2 (2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole)

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
- 1H-Imidazole, 2-(ethylthio)-4,5-dihydro-1-(2-naphthalenylsulfonyl)-
- SMR000324695
- 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
- F1804-0025
- MLS000680058
- SR-01000015364-1
- HMS2611D14
- AKOS024609563
- 868216-56-2
- SR-01000015364
- 2-ethylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
- CHEMBL1536249
-
- インチ: 1S/C15H16N2O2S2/c1-2-20-15-16-9-10-17(15)21(18,19)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3
- InChIKey: MABRYMCEUNOILU-UHFFFAOYSA-N
- SMILES: C1(SCC)N(S(C2=CC=C3C(=C2)C=CC=C3)(=O)=O)CCN=1
計算された属性
- 精确分子量: 320.06532010g/mol
- 同位素质量: 320.06532010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 498
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 506.5±33.0 °C(Predicted)
- 酸度系数(pKa): -3.39±0.60(Predicted)
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1804-0025-5mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-10μmol |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-2mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-4mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-100mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-40mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-75mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-3mg |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-2μmol |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1804-0025-5μmol |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |
868216-56-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazoleに関する追加情報
2-(Ethylsulfanyl)-1-(Naphthalene-2-sulfonyl)-4,5-Dihydro-1H-Imidazole: A Novel Scaffold for Targeted Therapeutic Applications
2-(Ethylsulfanyl)-1-(Naphthalene-2-sulfonyl)-4,5-Dihydro-1H-imidazole, with the CAS number 868216-56-2, represents a structurally unique compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This molecule belongs to the class of imidazole derivatives, which are widely recognized for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The integration of a naphthalene-2-sulfonyl group with a 4,5-dihydro-1H-imidazole core, along with the ethylsulfanyl substituent, creates a complex scaffold that may confer novel pharmacological profiles.
Recent studies have highlighted the importance of functional group positioning in determining the biological activity of such compounds. The naphthalene-2-sulfonyl moiety, known for its electron-withdrawing properties, may influence the molecule's interaction with biological targets. Meanwhile, the ethylsulfanyl substituent introduces sulfur-based functionality, which could enhance the compound's reactivity or alter its physicochemical properties. These structural features are critical in the design of targeted drug candidates for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Advancements in synthetic chemistry have enabled the efficient preparation of 2-(Ethylsulfanyl)-1-(Naphthalene-2-sulfonyl)-4,5-Dihydro-1H-imidazole through multi-step reactions involving naphthalene-2-sulfonyl chloride and imidazole derivatives. Techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to optimize yield and reduce environmental impact. For instance, a 2023 study published in Organic & Biomolecular Chemistry demonstrated the use of solvent-free conditions to achieve high-purity products, underscoring the importance of sustainable synthesis methods in pharmaceutical development.
Research into the biological activity of this compound has revealed promising results. In vitro assays have shown that 2-(Ethylsulfanyl)-1-(Naphthalene-2-sulfonyl)-4,5-Dihydro-1H-imidazole exhibits inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings align with the growing interest in anti-inflammatory agents for conditions like rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary studies suggest potential anti-cancer properties, with the compound demonstrating activity against multidrug-resistant cancer cell lines in 2022 experiments reported in Cancer Letters.
The structural flexibility of this molecule allows for the incorporation of additional functional groups, which could be tailored to specific therapeutic applications. For example, modifications to the ethylsulfanyl substituent have been explored to enhance cell membrane permeability or improve drug delivery mechanisms. Computational modeling studies have also been employed to predict binding interactions with target proteins, such as kinase enzymes and transcription factors, which are critical in disease pathways.
Despite its promising potential, challenges remain in the development of 2-(Ethylsulfanyl)-1-(Naphthalene-2-sulfonyl)-4,5-Dihydro-1H-imidazole as a therapeutic agent. Issues such as solubility optimization, metabolic stability, and toxicity profiling require further investigation. Ongoing research in drug delivery systems, including nanoformulations and prodrug strategies, aims to address these limitations and improve the compound's therapeutic efficacy.
Overall, 2-(Ethylsulfanyl)-1-(Naphthalene-2-sulfonyl)-4,5-Dihydro-1H-imidazole represents a significant advancement in the field of medicinal chemistry. Its unique structure and potential biological activities make it a valuable candidate for further exploration. As research in this area continues to evolve, the compound may pave the way for the development of novel therapies for a wide range of diseases.
868216-56-2 (2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole) Related Products
- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 859770-75-5(2-amino-5-methylhexan-3-ol)
- 13977-28-1(Embramine Hydrochloride)
- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)
- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)




